3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
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Overview
Description
3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two nitro groups (-NO₂) attached to the biphenyl structure at the 3 and 3’ positions, and two carboxylic acid groups (-COOH) at the 4 and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the nitration of biphenyl derivatives. One common method is the nitration of 4,4’-dicarboxy-[1,1’-biphenyl] using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. The use of advanced reaction control systems ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents.
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3,3’-Diamino-[1,1’-biphenyl]-4,4’-dicarboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Oxidation: Anhydrides or esters of the biphenyl dicarboxylic acid.
Scientific Research Applications
Chemistry: 3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid is used as a precursor in the synthesis of various biphenyl derivatives. It serves as an important intermediate in the preparation of dyes, pigments, and other organic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.
Medicine: In medicinal chemistry, the compound is investigated for its potential as a building block in drug design. Its unique structure allows for the modification of its functional groups to create novel pharmaceuticals.
Industry: The compound finds applications in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs). Its derivatives are also used in the manufacture of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid and its derivatives involves interactions with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity and function. The compound’s ability to undergo various chemical transformations makes it a versatile tool in studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
3,3’-Dinitro-[1,1’-biphenyl]-4,4’-diamine: Similar structure but with amino groups instead of carboxylic acid groups.
3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dimethyl: Similar structure but with methyl groups instead of carboxylic acid groups.
3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dihydroxy: Similar structure but with hydroxyl groups instead of carboxylic acid groups.
Uniqueness: 3,3’-Dinitro-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C14H8N2O8 |
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Molecular Weight |
332.22 g/mol |
IUPAC Name |
4-(4-carboxy-3-nitrophenyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O8/c17-13(18)9-3-1-7(5-11(9)15(21)22)8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
BJGAUOBYBUEMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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